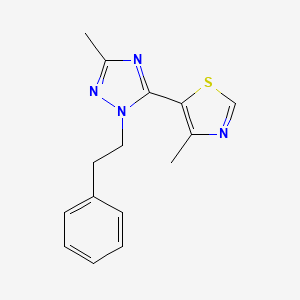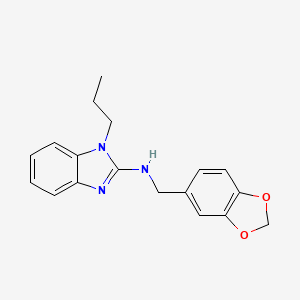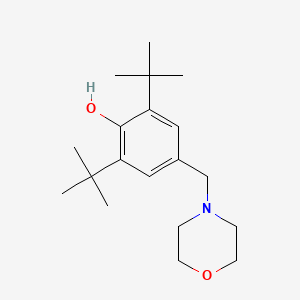
1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine (CBPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBPP belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the development and progression of cancer. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. This compound has also been shown to decrease the expression of certain proteins involved in cancer cell survival and proliferation. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation-induced damage. This compound has also been shown to decrease the accumulation of certain proteins that are associated with neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine is its potent anticancer activity against a variety of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Another potential direction is the development of more efficient synthesis methods for this compound, which could improve its availability for research and potential clinical use. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesemethoden
1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine can be synthesized by the reaction of 1-(2-chlorobenzoyl)piperazine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzoyl)-4-(propylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-11-21(19,20)17-9-7-16(8-10-17)14(18)12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVNCCFNGLUYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5670110.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(4-pyridinyl)propanoyl]-4-piperidinol](/img/structure/B5670131.png)
![5-methyl-1'-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5670134.png)


![4-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5670149.png)
![(3R*,4S*)-1-[(6-methylquinolin-8-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670151.png)

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5670158.png)


![ethyl [3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5670177.png)
![N-methyl-N-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B5670180.png)
